molecular formula C5H10N2O B1591298 2-Piperazinecarboxaldehyde CAS No. 773866-77-6

2-Piperazinecarboxaldehyde

Cat. No.: B1591298
CAS No.: 773866-77-6
M. Wt: 114.15 g/mol
InChI Key: GJPBJDRVNHKBOO-UHFFFAOYSA-N
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Description

2-Piperazinecarboxaldehyde (CAS 773866-77-6) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It features a piperazine ring, a privileged scaffold in medicinal chemistry known for its presence in a wide range of bioactive molecules and pharmaceuticals . The compound is characterized by an aldehyde functional group attached to the piperazine core, which provides a reactive site for further chemical modifications and synthesis. The piperazine ring is a common building block in drug discovery, found in compounds ranging from anthelmintics to radioprotective agents . The reactive aldehyde group makes this compound a valuable synthetic intermediate, suitable for creating Schiff bases and other derivatives for various research applications. Researchers can utilize this chemical in the development of novel compounds for pharmaceutical and material science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBJDRVNHKBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591595
Record name Piperazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773866-77-6
Record name Piperazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Piperazine Scaffold

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence stems from a combination of desirable physicochemical properties, including good water solubility, basicity, and the ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.combohrium.comnih.gov The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups and the creation of diverse molecular architectures. nih.govbohrium.com This structural flexibility enables the fine-tuning of a compound's properties to enhance its affinity and specificity for biological targets. bohrium.com

The piperazine moiety is a core component in a wide array of approved drugs targeting numerous therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. researchgate.nettandfonline.comnih.gov Its incorporation into drug molecules can improve absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to enhanced bioavailability and therapeutic efficacy. bohrium.com The ability of the piperazine ring to link different pharmacophores within a single molecule further underscores its importance as a versatile scaffold in the design of multi-target-directed ligands. tandfonline.com

A Key Intermediate and Building Block

Within the vast landscape of piperazine-containing compounds, 2-piperazinecarboxaldehyde stands out as a particularly valuable synthetic intermediate. Its structure features a reactive aldehyde group at the 2-position of the piperazine (B1678402) ring, which allows for a wide range of chemical transformations. This aldehyde functionality can readily participate in reactions such as condensations to form Schiff bases, reductions to alcohols, and oxidations to carboxylic acids. smolecule.com

The strategic placement of the aldehyde group makes this compound a key building block for the synthesis of more complex heterocyclic systems and peptidomimetics. Its utility is demonstrated in the construction of novel drug candidates with potential applications in various therapeutic areas. For instance, derivatives of this compound have been investigated for their antimicrobial and anticancer activities.

A notable synthetic application of a related isomer, 1-piperazinecarboxaldehyde, involves its reaction with 1-(4-bromobutyl)-indolin-2-one to form an intermediate in the synthesis of selective dopamine (B1211576) D4 receptor ligands, highlighting the role of these aldehydes in constructing complex molecular frameworks for targeted therapies. nih.gov

Current Research Trajectories

Direct Synthesis Approaches to Piperazinecarboxaldehyde

The direct synthesis of piperazinecarboxaldehyde can be achieved through several methods, including the formylation of piperazine and other alternative routes.

Formylation Reactions of Piperazine

Formylation introduces a formyl group onto the piperazine ring. smolecule.com One common method involves the use of a formylating agent to directly add the aldehyde group to the piperazine structure. For instance, 1-piperazinecarboxaldehyde can be synthesized by reacting piperazine with a suitable formylating agent. ebi.ac.uk This direct approach is often a key step in multi-step syntheses to produce more complex piperazine derivatives. smolecule.comingentaconnect.com

Another example is the preparation of 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, where 1-(4-Bromobutyl)-indolin-2-one is reacted with 1-piperazinecarboxaldehyde. ebi.ac.ukingentaconnect.com In some syntheses, the formyl group is later removed, highlighting its role as a protecting or directing group. ebi.ac.ukingentaconnect.com The choice of formylating agent and reaction conditions, such as solvent and temperature, are critical for maximizing yield and purity.

Alternative Synthetic Routes

Alternative pathways to synthesize piperazinecarboxaldehyde and its derivatives have been explored to optimize efficiency and yield. smolecule.com One innovative approach utilizes organic photoredox catalysis. This method involves the direct oxidation of substrates followed by a 6-endo-trig radical cyclization with in situ generated imines, allowing for the modular construction of piperazine derivatives with good to excellent yields.

Another practical synthetic procedure involves the use of bromide intermediates. In this method, a bromide compound is dissolved in a solvent like dichloromethane (B109758) and treated with an acid, such as trifluoroacetic acid. After neutralization and extraction, the final product is purified using chromatography. Additionally, the reduction of a corresponding ester, such as ethyl 1,4-dibenzylpiperazin-2-carboxylate, using a reducing agent like diisobutylaluminium hydride, can yield the desired aldehyde. prepchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the creation of a diverse range of molecules with potentially enhanced properties. These modifications can be made at the nitrogen atoms, the piperazine ring itself, or the aldehyde functional group.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation are common strategies to introduce various substituents onto the nitrogen atoms of the piperazine ring. smolecule.comcymitquimica.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkylating agent. For example, 1-(4-(1-piperazinyl)butyl)indolin-2-one can be reacted with benzaldehyde (B42025) derivatives to produce N-alkylated products. ingentaconnect.comingentaconnect.com In another instance, 1-(4-bromobutyl)indolin-2-one is reacted with 1-piperazinecarboxaldehyde to form an N-alkylated derivative. ingentaconnect.comingentaconnect.com

N-Acylation: This process introduces an acyl group to the piperazine nitrogen. The amine groups in the piperazine structure can react with acyl halides or acid anhydrides to form amides. smolecule.com For example, 4-(2-Chloroacetyl)piperazine-1-carbaldehyde is synthesized by reacting piperazine with chloroacetyl chloride. The formyl group itself can be considered a result of N-formylation, a specific type of acylation. googleapis.comgoogleapis.com

Strategy Reagents Product Example Reference
N-Alkylation1-(4-Bromobutyl)-indolin-2-one, 1-Piperazinecarboxaldehyde1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one ingentaconnect.comingentaconnect.com
N-AcylationPiperazine, Chloroacetyl chloride4-(2-Chloroacetyl)piperazine-1-carbaldehyde

Modifications at the Piperazine Ring System

Modifications to the piperazine ring system itself can lead to a wide array of derivatives. cymitquimica.com One approach involves introducing substituents onto the carbon atoms of the ring. For instance, piperazine derivatives can be synthesized with various groups attached to the ring, such as an oxiran-2-ylmethyl group in 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde (B589777). The synthesis of such compounds often involves the reaction of piperazine with epichlorohydrin (B41342), followed by formylation.

Another strategy involves creating more complex structures fused to the piperazine ring or having the piperazine ring as a substituent on a larger scaffold. An example is 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde, which features a quinazoline (B50416) core. cymitquimica.com

Modification Synthetic Approach Example Compound Reference
Substitution on the ringReaction with epichlorohydrin and formylation4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde
Attachment to a larger scaffoldReaction of 2-bromo-6-iodoquinoline (B13690326) with 1-piperazinecarboxaldehyde6-Bromo-2-piperazin-1-yl-quinoline derivative

Modifications of the Aldehyde Functional Group

The aldehyde functional group in this compound is highly reactive and can be modified through various chemical reactions to produce a range of derivatives. cymitquimica.com

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Condensation Reactions: The aldehyde group can undergo condensation reactions with amines to form imines or Schiff bases. smolecule.com

Nucleophilic Substitution: The aldehyde group can be replaced by other functional groups through nucleophilic substitution reactions.

These transformations of the aldehyde group are crucial for creating diverse derivatives with different chemical and biological properties. cymitquimica.com

Reaction Type Reagent(s) Resulting Functional Group Reference
OxidationOxidizing agents (e.g., KMnO4)Carboxylic Acid
ReductionReducing agents (e.g., NaBH4)Primary Alcohol smolecule.com
CondensationAminesImine (Schiff Base) smolecule.com

Green Chemistry Approaches in Piperazinecarboxaldehyde Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperazine derivatives to reduce environmental impact and enhance sustainability. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several innovative methods align with these principles. Microwave-assisted synthesis, for example, has been shown to drastically shorten reaction times and provide excellent yields for piperazine substituted compounds. derpharmachemica.comderpharmachemica.com This technique offers a more energy-efficient alternative to conventional heating methods. derpharmachemica.com

The use of recyclable catalysts is another cornerstone of green synthetic routes. For instance, piperazine immobilized on the surface of graphene oxide (piperazine-GO) has been developed as a heterogeneous bifunctional acid-base catalyst. rsc.org This catalyst is effective in aqueous ethanol, a green solvent, and can be easily recovered and reused multiple times without a significant loss of activity. rsc.org Similarly, catalysts involving metal ions supported on commercial polymeric resins offer a simple and inexpensive route to monosubstituted piperazine derivatives, respecting green and sustainable chemistry principles through easy separation and reuse. mdpi.com

Photoredox catalysis using organic photocatalysts presents a particularly green and sustainable method. mdpi.com This approach avoids the use of potentially toxic and costly transition-metal catalysts and can be adapted for continuous flow conditions, further enhancing its sustainability. mdpi.com

Table 1: Green Chemistry Methodologies in Piperazine Synthesis
MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Reduced reaction times, excellent yields, energy efficient. derpharmachemica.comderpharmachemica.com
Heterogeneous Catalysis (Piperazine-GO)Piperazine immobilized on graphene oxide.Operates in green solvents (aqueous ethanol), easily recovered and reused. rsc.org
Polymer-Supported CatalysisMetal ions supported on a polymeric resin.Inexpensive, easily separated by filtration, reusable. mdpi.com
Organic Photoredox CatalysisUse of visible light and an organic photocatalyst.Avoids toxic transition metals, sustainable, adaptable to continuous flow. mdpi.com

Catalytic Methods in Piperazinecarboxaldehyde Synthesis and Derivatization

Catalysis is pivotal in the modern synthesis of this compound and its derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous catalysts, which operate in the same phase as the reactants, have been utilized for specific transformations in piperazine synthesis. An early method for producing piperazine hydrochloride involved the use of a [Cp·IrCl2]2 catalytic complex. researchgate.net More advanced systems include rhodium complexes with chelating bis(1,2,3-triazol-5-ylidene) ligands, which have proven versatile for various reductive transformations under mild conditions. lookchem.com

Metal-based ionic liquids have also been explored as homogeneous catalysts, enhancing reaction efficiency and offering a greener alternative to some conventional methods. gyanvihar.org For the crucial N-formylation step, a catalytic system of copper(II) acetate (B1210297) (Cu(OAc)2) combined with 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be highly selective and efficient, capable of formylating amines using CO2 and H2 while leaving other unsaturated groups intact. lookchem.com Furthermore, cobalt complexes have demonstrated high turnover frequencies in homogeneous photocatalytic conditions, highlighting their potential in advanced synthesis. ambeed.com

Table 2: Examples of Homogeneous Catalysts in Piperazine Derivative Synthesis
Catalyst SystemApplicationKey CharacteristicsReference
[Cp·IrCl2]2 complexAEEA dehydrocyclizationSynthesis of piperazine hydrochloride. researchgate.net
Bis(tzNHC)-Rhodium ComplexesReductive transformationsVersatile, operates under mild conditions. lookchem.com
Cu(OAc)2-DMAPN-formylation with CO2/H2Excellent selectivity for amine formylation. lookchem.com
Cobalt(II) ComplexesPhotocatalysisHigh turnover frequencies (TOFmax). ambeed.com
Metal-Based Ionic LiquidsGeneral piperazine synthesisEnhanced efficiency, potential for recyclability. gyanvihar.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial and green chemistry for their ease of separation and recyclability. mdpi.comum.edu.mt A variety of solid-supported catalysts have been developed for piperazine synthesis.

Sulfated tungstate (B81510) has emerged as a particularly mild, efficient, and recyclable heterogeneous catalyst. researchgate.netresearcher.life It is highly effective for the N-formylation of piperazine derivatives, a key step in producing compounds like this compound. researchgate.net Research has demonstrated its utility in accelerating the N-formylation of 1-(4-methoxyphenyl)piperazine, leading to the efficient production of piperazine-based thiazolidinones. researchgate.netresearcher.life The eco-friendly and reusable nature of sulfated tungstate makes it an attractive option for various organic transformations, including the synthesis of flavones and coumarins under solvent-free conditions. researcher.lifegrowingscience.com

Other notable heterogeneous catalysts include:

Piperazine-Amberlyst® 15: A novel, inexpensive, and easily prepared catalyst where piperazine is supported on a polymeric sulfonic acid resin. It is effective for synthesizing various chromene derivatives and is reusable for several runs. um.edu.mt

Piperazine-Graphene Oxide (GO): This bifunctional catalyst leverages the acidic nature of GO to enhance the catalytic activity of the supported piperazine, providing a highly efficient and reusable system for multicomponent reactions in aqueous ethanol. rsc.org

γ-Alumina (γ-Al2O3): This simple and environmentally benign catalyst has been used for the N-alkylation of amines and can be employed in continuous flow systems, sometimes in supercritical carbon dioxide (scCO2). researchgate.net

Table 3: Examples of Heterogeneous Catalysts in Piperazine Derivative Synthesis
CatalystSupport/NatureApplicationAdvantagesReference
Sulfated TungstateSolid AcidN-formylation, cyclodehydrationHighly efficient, recyclable, eco-friendly, mild conditions. researchgate.netresearcher.lifegrowingscience.com
Piperazine-Amberlyst® 15Polymeric ResinSynthesis of chromene derivativesInexpensive, easily prepared, recyclable. um.edu.mt
Piperazine-Graphene OxideGraphene Oxide SheetMulticomponent reactionsBifunctional (acid-base), high activity, reusable. rsc.org
Metal IonsPolymeric ResinSynthesis of monosubstituted piperazinesEasily separated, reusable, low cost. mdpi.com
γ-AluminaMetal OxideN-alkylation of aminesEnvironmentally benign, suitable for continuous flow. researchgate.net

Structure-Activity Relationship (SAR) Studies of Piperazinecarboxaldehyde Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of this compound derivatives. These studies involve synthesizing and testing a series of analogues to identify key structural motifs responsible for their pharmacological effects.

The versatile piperazine ring, with its two nitrogen atoms, provides ample opportunities for structural modification. nih.gov Variations in substituents on the piperazine ring can significantly alter the pharmacological profile of the resulting compounds. For instance, the introduction of different functional groups can modulate properties such as lipophilicity, which in turn affects bioavailability and cell permeability.

Research has shown that the aldehyde group of this compound is a crucial feature, enabling covalent interactions with biological targets like proteins and enzymes. This reactivity can lead to the inhibition or activation of specific biochemical pathways. The following table summarizes SAR findings for various classes of piperazinecarboxaldehyde derivatives:

Derivative ClassStructural ModificationImpact on ActivityReference
Antimicrobial Agents Introduction of alkyl substituents on the piperazine ring.Increasing the chain length generally enhances antimicrobial activity.
Anticancer Agents Addition of aromatic groups to the piperazine structure.Can improve anticancer efficacy through increased target affinity.
Dopamine (B1211576) D4 Receptor Ligands Synthesis of indolin-2-one derivatives with a piperazinylbutyl side chain.The presence of a 4-hydroxybenzyl group on the piperazine nitrogen resulted in high affinity and selectivity for the D4 receptor. nih.gov nih.gov
Antimalarial Ozonides Modification of the cyclohexane (B81311) substituents of arterolane (B1665781) analogues.The structure and stereochemistry of these substituents had little effect on in vitro potency against Plasmodium falciparum. However, weak base functional groups were essential for high antimalarial efficacy in vivo. wisc.eduresearchgate.net wisc.eduresearchgate.net

These examples underscore the importance of systematic structural modifications in tuning the biological activity of this compound derivatives. The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved properties.

Stereochemical Considerations in Derivatives

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. Therefore, controlling the stereochemistry of these derivatives is a key aspect of rational drug design.

For instance, in the development of antimalarial ozonide analogues of arterolane, stereochemistry was found to have a notable effect on the degradation rate of the compounds. researchgate.net Specifically, trans isomers degraded approximately four times faster than the corresponding cis isomers. researchgate.net While stereochemistry had little impact on the in vitro potency against Plasmodium falciparum, the pharmacokinetic properties were affected, with the trans isomer of one analogue showing higher plasma clearance and lower oral bioavailability compared to the cis isomer. wisc.eduresearchgate.netresearchgate.net

The synthesis of optically active intermediates is often a crucial step in preparing stereochemically pure piperazinecarboxaldehyde derivatives. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate and analyze enantiomers, ensuring the desired stereochemical purity. The following table highlights the significance of stereochemistry in different contexts:

Compound ClassStereochemical FeatureImpactReference
Antimalarial Ozonides cis vs. trans isomerstrans isomers degrade faster than cis isomers. researchgate.net
Antimalarial Ozonides EnantiomersLittle effect on in vitro potency of antimalarial ozonides. wisc.edu
General Derivatives Enantiomeric PurityCrucial for ruling out stereochemical effects on biological activity.

These findings emphasize that a thorough understanding and control of stereochemistry are essential for developing safe and effective drugs based on the this compound scaffold.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a chemically different but functionally similar scaffold. nsf.gov This approach aims to identify novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the key interactions with the biological target. nih.govnih.govebi.ac.uk Isosteric replacements, a related concept, involve substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

In the context of this compound, scaffold hopping can lead to the discovery of new classes of compounds with diverse biological activities. For example, by replacing the central piperazine ring with other heterocyclic systems, researchers can explore new chemical space and potentially overcome limitations of the original scaffold.

Isosteric replacements can be used to fine-tune the properties of this compound derivatives. For instance, replacing a hydrogen atom with deuterium (B1214612) can modulate the rate of metabolism, a strategy based on the kinetic isotope effect. cambridgemedchemconsulting.com Other common isosteric replacements include substituting a hydroxyl group with a fluorine atom or a methoxy (B1213986) group, or replacing a carbon atom with silicon. cambridgemedchemconsulting.com The following table provides examples of bioisosteric replacements relevant to drug design:

Original GroupBioisosteric Replacement(s)Potential ImpactReference
Hydrogen (H)Deuterium (D), Fluorine (F)Modulate metabolism, alter electronic properties. cambridgemedchemconsulting.com
Methyl (CH₃)Amino (NH₂), Hydroxyl (OH), Fluorine (F), Chlorine (Cl)Modify steric bulk, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com
PhenylPyridyl, Thienyl, 4-FluorophenylAlter aromatic interactions, metabolic stability, and solubility. cambridgemedchemconsulting.com
Methoxy (-OCH₃)Alkyl groups, 5- or 6-membered ringsAffect metabolic stability and avoid reactive metabolite formation. cambridgemedchemconsulting.com

These strategies of scaffold hopping and isosteric replacement are integral to the iterative process of drug discovery and development, enabling the optimization of lead compounds derived from this compound.

Design of Hybrid Molecules Incorporating the Piperazinecarboxaldehyde Moiety

The design of hybrid molecules involves combining two or more pharmacophores into a single chemical entity. This approach aims to create multifunctional agents that can interact with multiple biological targets or elicit a synergistic therapeutic effect. The this compound scaffold is a valuable building block for constructing such hybrid molecules due to its versatile chemical reactivity and established pharmacological importance. scispace.comnih.gov

One notable example is the development of molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles as potential agents for treating Alzheimer's disease. nih.gov In this work, the piperazine moiety was linked to an oxadiazole ring system, resulting in compounds with significant and balanced inhibitory potential against key enzymes implicated in the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). nih.gov

Another strategy involves creating hybrid molecules by reacting 1-piperazinecarboxaldehyde with other chemical entities. For instance, a new benzoylthiourea (B1224501) derivative was synthesized by reacting benzoylisothiocyanate with 1-piperazinecarboxaldehyde. scispace.comresearchgate.net The resulting hybrid molecule combines the structural features of both piperazine and thiourea (B124793), which are known to exhibit a wide range of biological activities. researchgate.net The following table summarizes examples of hybrid molecules incorporating the piperazinecarboxaldehyde moiety:

Hybrid Molecule ClassConstituent PharmacophoresTherapeutic Target/ApplicationReference
Anti-Alzheimer's Agents 2-Pyridylpiperazine and 5-Phenyl-1,3,4-oxadiazoleAcetylcholinesterase, Butyrylcholinesterase, Beta-secretase-1 nih.gov
Benzoylthiourea Derivatives Piperazine and BenzoylthioureaPotential anticancer and antimicrobial agents scispace.comresearchgate.net
Indolin-2-one Derivatives Indolin-2-one and PiperazineDopamine D4 receptor ligands nih.gov

The design of hybrid molecules represents a promising avenue for the development of novel therapeutics based on the this compound scaffold, offering the potential for enhanced efficacy and the ability to address complex diseases with multifactorial etiologies.

Advanced Spectroscopic and Analytical Characterization of 2 Piperazinecarboxaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-piperazinecarboxaldehyde derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a derivative, N-(4-formylpiperazine-1-carbonothioyl)benzamide, the proton signals for the piperazine (B1678402) ring appear in the typical aliphatic region. researchgate.net The chemical shifts for the phenyl ring protons are observed in the aromatic region, generally between δ 7.49 and 7.96 ppm. researchgate.net For intermediates like 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, the structures are confirmed by their characteristic ¹H NMR spectra. nih.govingentaconnect.comingentaconnect.com

The ¹³C NMR spectrum provides complementary information. For N-(4-formylpiperazine-1-carbonothioyl)benzamide, the aldehyde carbon of the formyl group gives a distinct signal at δ 161.68 ppm. researchgate.net The carbons of the piperazine ring resonate in the range of δ 49.87-51.32 ppm, while the aromatic carbons appear between δ 128.8-133.0 ppm. researchgate.net The carbonyl and thiono carbons are found at δ 164.54 and 180.84 ppm, respectively. researchgate.net Publicly available spectral data for 1-formyl-4-methylpiperazine (B1335224) and piperazine itself also serve as valuable references. nih.govchemicalbook.com

Table 1: Representative NMR Data for a this compound Derivative

Nucleus Functional Group Chemical Shift (δ, ppm)
¹³CAldehyde (C=O)161.68
¹³CPiperazine Ring49.87-51.32
¹³CAromatic Carbons128.8-133.0
¹HAromatic Protons7.49-7.96

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives.

The IR spectrum of 1-formylpiperazine (B147443) has been recorded, providing a reference for the characteristic vibrational modes. chemsrc.com In derivatives such as N-(4-formylpiperazine-1-carbonothioyl)benzamide, the IR spectra confirm the presence of key functional groups. researchgate.net The vibrational spectra of related piperazine compounds, like 1-(m-(trifluoromethyl)phenyl)piperazine and 1-(4-chlorophenyl)piperazine, have been studied in detail using both experimental and computational (DFT) methods, offering insights into the vibrational assignments of the piperazine ring system. nih.govdergipark.org.tr These studies help in assigning the N-H, C-H, and C-N stretching and bending vibrations. For instance, in piperazine, C-H stretching bands are observed around 2800-3100 cm⁻¹, and N-H stretching appears in the 3200-3500 cm⁻¹ region. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Studies on piperazine have shown that its conformation can be probed using Raman spectroscopy, with different conformers exhibiting distinct spectral features. researchgate.net

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound compounds. Electrospray Ionization (ESI-MS) is particularly useful for analyzing these often polar and non-volatile molecules.

High-resolution ESI-MS can confirm the molecular weight of derivatives with high accuracy. For example, the protonated molecule [M+H]⁺ for 4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde (B589777) is expected at m/z 197.1026. The fragmentation behavior of piperazine derivatives under collision-induced dissociation (CID) provides structural information. A characteristic neutral loss of N-methylpiperazine (100 Da) has been observed in the MS/MS spectrum of some piperazine derivatives. preprints.org In the analysis of biphenyl-substituted piperazine derivatives, it was noted that some compounds form complex ions with triethylamine. xml-journal.net The structures of intermediates and target compounds in synthetic pathways are routinely confirmed by ESI-MS. nih.govingentaconnect.comingentaconnect.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming the empirical formula of newly synthesized this compound derivatives. For instance, the purity and composition of N-Formyl Trimetazidine (B612337), a piperazinecarboxaldehyde derivative, were verified through elemental analysis, with the results conforming to the expected percentages of C, H, and N. lgcstandards.com Similarly, the structures of various synthesized indolin-2-one derivatives containing a piperazinecarboxaldehyde moiety were supported by elemental analysis data. nih.govingentaconnect.comingentaconnect.com The characterization of new benzoylthiourea (B1224501) and 1,2,4-triazole (B32235) derivatives incorporating 1-piperazinecarboxaldehyde also relies on elemental analysis to confirm their composition. scispace.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, three-dimensional structural information of crystalline compounds. This technique has been employed to elucidate the precise molecular geometry, conformation, and intermolecular interactions of this compound derivatives.

A notable example is the single-crystal X-ray diffraction study of N-(4-formylpiperazine-1-carbonothioyl)benzamide. researchgate.neteurjchem.com This analysis revealed that the compound crystallizes in the triclinic crystal system and that the heterocyclic piperazine ring adopts a chair conformation. researchgate.net The study also detailed bond lengths, bond angles, and the presence of intramolecular hydrogen bonds that stabilize the molecular structure. researchgate.net Similarly, the crystal structure of a 1,2,4-triazole derivative prepared from 1-piperazinecarboxaldehyde was determined by single-crystal X-ray diffraction, confirming its molecular structure and providing detailed crystallographic parameters. scispace.com

Table 2: Crystallographic Data for N-(4-formylpiperazine-1-carbonothioyl)benzamide researchgate.neteurjchem.com

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3016(9)
b (Å)7.7380(9)
c (Å)12.9815(16)
α (°)103.581(4)
β (°)102.153(4)
γ (°)102.409(4)
V (ų)669.46(14)
Z2

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for these purposes.

HPLC methods have been developed for the analysis of piperazine derivatives. For instance, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid can be used to analyze 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com HPLC is also used to determine the purity of final products and intermediates in synthetic processes. lgcstandards.com

GC-MS is another powerful technique, often requiring derivatization for polar compounds like piperazines to improve their volatility and chromatographic behavior. mdpi.comscribd.com GC-MS methods have been developed for the qualitative and quantitative analysis of various piperazine derivatives. ies.gov.pl These methods are crucial for separating and identifying components in complex mixtures. nih.govscispace.com

Chemical Reactivity and Mechanistic Studies of 2 Piperazinecarboxaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-piperazinecarboxaldehyde is susceptible to a variety of reactions typical of aliphatic aldehydes, including oxidation, reduction, and nucleophilic addition-elimination reactions. smolecule.com

Key reactions at the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-piperazinecarboxylic acid. This transformation is typically achieved using common oxidizing agents.

Reduction: The aldehyde functionality can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)piperazine. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose. smolecule.com

Condensation Reactions: The aldehyde undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is fundamental in the construction of more complex molecular scaffolds. smolecule.com

Deformylation: In certain synthetic procedures, the formyl group can be removed entirely. For instance, in a multi-step synthesis, the aldehyde moiety of an N-substituted piperazinecarboxaldehyde was removed using sulfuric acid (H₂SO₄) to yield the corresponding piperazine (B1678402) derivative. ebi.ac.ukingentaconnect.com

Table 1: Summary of Reactions at the Aldehyde Functionality

Reaction Type Reagent(s) Product Type
Oxidation Oxidizing agents (e.g., KMnO₄, CrO₃) Carboxylic Acid
Reduction Reducing agents (e.g., NaBH₄, LiAlH₄) Primary Alcohol
Condensation Primary Amines Schiff Base (Imine)
Deformylation H₂SO₄ Piperazine

Reactions at the Piperazine Nitrogen Atoms

The secondary amine centers in the piperazine ring are nucleophilic and can undergo reactions typical of secondary amines, such as acylation and alkylation. smolecule.comsmolecule.com The reactivity can be modulated by the presence of the aldehyde group and by the specific nitrogen atom (N1 vs. N4, if the other is substituted).

Acylation: The nitrogen atoms can react with acylating agents like acyl halides or acid anhydrides to form N-acylpiperazines (amides). smolecule.com

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to N-alkylated piperazine derivatives. wikipedia.org For example, 1-piperazinecarboxaldehyde has been shown to react with 1-(4-bromobutyl)-indolin-2-one in a nucleophilic substitution reaction to form 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, demonstrating the nucleophilicity of the piperazine nitrogen. ebi.ac.ukingentaconnect.com

Coordination Chemistry: As basic amines, the nitrogen atoms can act as ligands, forming coordination complexes with metal centers. wikipedia.org

Table 2: Summary of Reactions at the Piperazine Nitrogen Atoms

Reaction Type Reagent(s) Product Type
Acylation Acyl Halides, Acid Anhydrides N-Acylpiperazine (Amide)
Alkylation Alkyl Halides N-Alkylpiperazine
Coordination Metal Ions Metal-Amine Complex

Aromatic Nucleophilic Substitution Reactions Utilizing Piperazinecarboxaldehyde as a Nucleophile

The nucleophilic nature of the piperazine nitrogen atoms allows the molecule to participate in aromatic nucleophilic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings. ebi.ac.ukresearchgate.net In these reactions, the piperazine derivative displaces a leaving group on the aromatic ring. libretexts.org

A detailed kinetic study of the reaction between O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) triester and several secondary alicyclic amines, including 1-piperazinecarboxaldehyde (an isomer of this compound), provided clear evidence for this reactivity. ebi.ac.ukresearchgate.netrsc.org The study, conducted in the ionic liquid [Bmim]BF₄, identified two competing reaction pathways:

Nucleophilic attack at the phosphorus center (SN2(P)).

Nucleophilic attack at the C-1 position of the aromatic ring (SNAr).

The SNAr pathway involves the addition of the piperazine nitrogen to the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the diethyl phosphate group) to restore aromaticity. libretexts.orgrsc.org The presence of strong electron-withdrawing groups (like the two nitro groups) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. libretexts.org

Kinetic and Mechanistic Investigations of Reactions Involving Piperazinecarboxaldehyde (e.g., Aminolysis)

The kinetics and mechanisms of reactions involving piperazinecarboxaldehyde provide insight into its reactivity and the influence of reaction conditions.

The aminolysis of O,O-diethyl 2,4-dinitrophenyl phosphate triester with 1-piperazinecarboxaldehyde has been a subject of detailed mechanistic investigation. ebi.ac.ukresearchgate.netrsc.org

Solvent Effects: The reaction mechanism was found to be highly dependent on the solvent. In aqueous ethanol, the reaction proceeds via a concerted SN2(P) mechanism. However, in ionic liquids ([Bmim]BF₄ and [Bmim]DCA), the kinetic data supported a change to a stepwise mechanism. ebi.ac.ukrsc.org

Stepwise Mechanism: In ionic liquids, the reaction proceeds through the formation of a zwitterionic pentacoordinate intermediate. ebi.ac.ukrsc.org The plots of the observed rate constant (kobsd) versus the concentration of 1-formylpiperazine (B147443) were non-linear, fitting a second-order polynomial equation, which is indicative of a multi-step process where the deprotonation of the intermediate by a second amine molecule is a key step. rsc.org

Additionally, mechanistic studies of solvent degradation in CO₂ capture technologies have identified 1-piperazinecarboxaldehyde as a significant oxidative degradation product of piperazine. nih.govacs.org The formation of this aldehyde is a key step in the degradation pathway of piperazine-based solvents under oxidative stress. nih.govacs.orgresearchgate.net

Table 3: Summary of Mechanistic Findings for the Aminolysis of O,O-diethyl 2,4-dinitrophenyl phosphate with 1-Piperazinecarboxaldehyde

Solvent Proposed Mechanism Key Feature Reference
Aqueous Ethanol Concerted SN2(P) Single transition state ebi.ac.uk
Ionic Liquid ([Bmim]BF₄) Stepwise SN2(P) and SNAr Formation of a zwitterionic intermediate ebi.ac.ukresearchgate.netrsc.org
Ionic Liquid ([Bmim]DCA) Stepwise SN2(P) Formation of a zwitterionic intermediate ebi.ac.ukresearchgate.netrsc.org

Biological and Pharmacological Investigations of 2 Piperazinecarboxaldehyde Derivatives

In Vitro Biological Activity Studies

Derivatives of 2-piperazinecarboxaldehyde have been the subject of numerous studies to evaluate their antimicrobial properties against a range of pathogenic bacteria and fungi. Research indicates that these compounds hold promise as potential new antimicrobial agents, with some showing significant activity against multi-drug resistant strains.

Several studies have demonstrated the antibacterial potential of piperazine (B1678402) derivatives. For instance, a series of amino acid conjugated diphenylmethylpiperazine derivatives showed good antibacterial activities, with some expressing activity against S. longisporum and P. aeruginosa that was nearly as potent as the conventional antibiotic amikacin. researchgate.net Similarly, novel piperazine derivatives of phenothiazine (B1677639) exhibited good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. thieme-connect.com One particular phenothiazine derivative showed equipotent activity to streptomycin (B1217042) against these bacteria. thieme-connect.com

Piperazine hybridized coumarin (B35378) indolylcyanoenones have also been explored as a new structural framework for antibacterial agents. mdpi.com Notably, the 4-chlorobenzyl derivative 11f displayed significant inhibition of Pseudomonas aeruginosa ATCC 27853 with a minimum inhibitory concentration (MIC) of 1 μg/mL, which is four times more effective than norfloxacin. mdpi.com Further investigations into its mechanism suggest that it disrupts the bacterial cell membrane, leading to increased permeability, depolarization, and ultimately cell death. mdpi.com Additionally, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound/Derivative Bacterial Strain Activity/MIC Reference
Amino acid conjugated diphenylmethylpiperazines S. longisporum, P. aeruginosa Nearly as strong as amikacin researchgate.net
Phenothiazine derivative V S. aureus, B. subtilis Equipotent to streptomycin thieme-connect.com
4-chlorobenzyl derivative 11f P. aeruginosa ATCC 27853 1 μg/mL mdpi.com
6-bromo PHCI 5e S. aureus 26003 4 μg/mL mdpi.com
6-bromo PHCI 5e S. aureus 25923 2 μg/mL mdpi.com
6-methyl derivative 5f P. aeruginosa 2 μg/mL mdpi.com
N,N′-disubstituted piperazines E. coli Significant activity mdpi.com

The antifungal potential of piperazine derivatives has also been a key area of investigation. Novel alkylated piperazines and alkylated piperazine-azole hybrids have demonstrated broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov These compounds are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov

Triazole compounds containing a piperazine moiety, designed as analogues to fluconazole (B54011), have also shown promise. nih.gov Several of these compounds exhibited potent in vitro antifungal activity against a panel of human pathogenic fungi, with some having significantly lower MIC values than fluconazole against C. albicans. nih.gov For example, compounds 1d and 1i were four times more potent than fluconazole against C. albicans 14053. nih.gov Furthermore, piperazine-linked bergenin (B1666849) heterocyclic hybrids have shown significant cytotoxic activity against various cancer cell lines, which can be indicative of antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Piperazine Derivatives

Compound/Derivative Fungal Strain Activity/MIC Reference
Alkylated piperazine-azole hybrids Non-albicans Candida, Aspergillus spp. Excellent MIC values nih.gov
Triazole compound 1d C. albicans 14053 0.25 μg/mL nih.gov
Triazole compound 1i C. albicans 14053 0.25 μg/mL nih.gov
Triazole compound 1j , 1k , 1l , 1r M. gyp. 0.25 μg/mL nih.gov
Phenothiazine derivatives Aspergillus species Good activity thieme-connect.com

Several studies have focused on the antioxidant properties of this compound derivatives, often evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety at the N4 position were synthesized and screened for their antioxidant activity. nih.gov Among the synthesized compounds, some showed notable DPPH radical scavenging activity, with compound 3c demonstrating the highest activity (IC50 189.42 μmol/L). nih.gov The presence of a hydroxyl group in the structure of this compound is believed to contribute to its antioxidant capacity. nih.gov

Another study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found that compound 7a (4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine) exhibited moderate antioxidant activity in the DPPH assay. eurjchem.com Furthermore, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and evaluated for their antioxidative activity against H2O2-induced oxidative injury. nih.gov Compound 9r from this series was found to be particularly effective, protecting SH-SY5Y cells from oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential. nih.gov

Table 3: Antioxidant Activity of Selected Piperazine Derivatives (DPPH Scavenging)

Compound/Derivative IC50 Value (μmol/L) Reference
Compound 3a 371.97 nih.gov
Compound 3c 189.42 nih.gov
Compound 3f 420.57 nih.gov
Compound 7a Moderate Activity eurjchem.com
Compound 2 81.63% scavenging jrespharm.com
Compound 11 85.63% scavenging jrespharm.com

The piperazine scaffold is present in many FDA-approved drugs for treating various viral infections, underscoring its pharmacological importance. arabjchem.org Research has explored the antiviral potential of this compound derivatives against a range of viruses.

Piperazine-derived small molecules have been investigated as potential inhibitors of the Flaviviridae NS3 protease, a key enzyme for viruses like Zika (ZIKV) and Dengue (DENV). nih.gov In one study, compounds 42 and 44 showed promising broad-spectrum activity against both ZIKV and DENV with IC50 values in the low micromolar range. nih.gov Another study reported that piperazine-containing benzimidazole (B57391) derivative 63 was a potent inhibitor of hepatitis B virus (HBV) with an EC50 of 0.6 µM. arabjchem.org

Furthermore, piperazine-containing indole (B1671886) derivatives have demonstrated potent anti-HIV activity. arabjchem.org For instance, analogues 39-43 displayed promising in vitro antiviral activities with EC50 values ranging from 5.8 x 10⁻⁶ µM to 5.2 x 10⁻⁴ µM. arabjchem.org More recently, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), with compound GC-78-HCl showing excellent antiviral activity (EC50 = 0.40 μM), comparable to Nirmatrelvir. acs.org

Table 4: Antiviral Activity of Selected Piperazine Derivatives

Compound/Derivative Virus Target Activity (IC50/EC50) Reference
Compound 42 ZIKV, DENV NS3 Protease 6.6 µM (ZIKV), 6.7 µM (DENV) nih.gov
Compound 44 ZIKV, DENV NS3 Protease 1.9 µM (ZIKV), 1.4 µM (DENV) nih.gov
Compound 63 HBV - 0.6 µM arabjchem.org
Indole derivative 42 HIV-1 - 5.8 x 10⁻⁶ µM arabjchem.org
GC-78-HCl SARS-CoV-2 Mpro 0.40 µM acs.org

The cytotoxic potential of piperazine derivatives against various cancer cell lines has been extensively studied. A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity against 60 human tumor cell lines. mdpi.com Compounds 23 and 25 were particularly potent, with GI50 values in the low micromolar range against most cell lines. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com

Benzothiazole-piperazine derivatives have also shown significant cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Compound 1d was highly cytotoxic against all tested cell lines and was found to induce apoptosis by arresting the cell cycle at the subG1 phase. nih.gov Similarly, arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 exhibited strong cytotoxic activities against LNCaP cells (IC50 < 5 μM). mdpi.com

Table 5: Anticancer/Cytotoxic Activity of Selected Piperazine Derivatives

Compound/Derivative Cancer Cell Line Activity (GI50/IC50) Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast) 1.00 μM mdpi.com
Vindoline-piperazine conjugate 25 HOP-92 (Lung) 1.35 μM mdpi.com
Benzothiazole-piperazine derivative 1d HUH-7, MCF-7, HCT-116 Highly cytotoxic nih.gov
Arylpiperazine derivative 9 LNCaP (Prostate) < 5 μM mdpi.com
Arylpiperazine derivative 15 LNCaP (Prostate) < 5 μM mdpi.com
Alepterolic acid derivative 3n MDA-MB-231 (Breast) 5.55±0.56 μM nih.gov
Triazolophthalazine derivative 23 HePG-2 (Hepatocellular) 15.05 µM ekb.eg
1-(2-fluorobenzyl)piperazine triazole 7i MCF7 (Breast) 12.09 µg/mL asianpubs.org

Piperazine derivatives have been investigated as inhibitors of various enzymes, with a particular focus on human carbonic anhydrase (hCA) isoforms. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates showed selective inhibitory activity against hCA II, with inhibition constants ranging from 57.7 to 98.2 µM. mdpi.com These compounds were inactive against hCA I, IX, and XII. mdpi.com

Another study focused on 2-(2-hydroxyethyl)piperazine derivatives as potent hCA inhibitors. nih.gov Some of these compounds exhibited inhibitory potency in the nanomolar range and showed a preference for inhibiting the tumor-associated hCA IX isoform. nih.gove-igr.com Furthermore, some piperazine derivatives have been identified as activators of hCA I, II, and VII. nih.gov For hCA II, the activation constants for a series of piperazines were in the range of 16.2–116 µM. nih.gov

Table 6: Enzyme Inhibition by Selected Piperazine Derivatives

Compound/Derivative Enzyme Activity (Ki/KA) Reference
Imidazo[2,1-b]thiazole-sulfonyl piperazines hCA II 57.7–98.2 µM (Ki) mdpi.com
2-(2-Hydroxyethyl)piperazines hCA IX Nanomolar range (Ki) nih.gove-igr.com
1-(2-piperidinyl)-piperazine hCA II 16.2 µM (KA) nih.gov
2-benzyl-piperazine hCA VII 17.1 µM (KA) nih.gov
1-(3-benzylpiperazin-1-yl)propan-1-one hCA I 32.6 µM (KA) nih.gov

The interaction of piperazine derivatives with various receptors has been a significant area of research, particularly concerning dopamine (B1211576) and adrenergic receptors.

A series of heteroarylmethylphenylpiperazines have been identified as selective dopamine D4 receptor ligands, with some compounds showing the ability to modulate functional activity based on the substitution pattern on the terminal arylpiperazine ring. acs.org Studies have also shown that certain N-heteroaromatic 5/6-ring Mannich bases, which are phenylpiperazine-methyl-substituted, exhibit high dopamine D4 receptor activity, superior to the atypical antipsychotic clozapine. nih.gov For instance, the pyrrolo[2,3-d]pyrimidine derivative 12d had a Ki of 1.9 nM. nih.gov Indolin-2-one derivatives bearing piperazinylbutyl side chains have also been synthesized and evaluated, with compound 4c showing remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.com

N-Phenylpiperazine derivatives are known to interact with α1-adrenoceptors. rsc.org Molecular docking studies have identified key binding sites for these derivatives on the α1A-adrenoceptor, with the binding being driven by hydrogen bonds and electrostatic forces. rsc.org A series of piperazine derivatives of xanthone (B1684191) revealed nanomolar affinity for the α1-adrenoceptor, which correlated with their cardiovascular activity. nih.gov Additionally, a new class of arylpiperazine derivatives bearing a flavone (B191248) nucleus showed nanomolar affinity for α1-adrenoceptors with less affinity for α2-adrenoceptors and the 5-HT(1A) serotoninergic receptor. nih.gov

Table 7: Receptor Binding Affinity of Selected Piperazine Derivatives

Compound/Derivative Receptor Affinity (Ki) Reference
Pyrrolo[2,3-d]pyrimidine 12d Dopamine D4 1.9 nM nih.gov
Pyrrolo[2,3-d]pyrimidine 34d Dopamine D4 2.4 nM nih.gov
Pyrrolo[3,2-d]pyrimidine 49f Dopamine D4 2.8 nM nih.gov
Indolin-2-one derivative 4c Dopamine D4 0.5 nM ingentaconnect.com
Xanthone derivative 12 α1-Adrenoceptor Nanomolar range nih.gov
Arylpiperazine with flavone nucleus α1-Adrenoceptor Nanomolar range nih.gov

In Vivo Pharmacological Efficacy and Potency Studies

Derivatives of this compound have been the subject of numerous in vivo studies to determine their therapeutic potential across a range of conditions. These investigations have revealed significant pharmacological activities, from combating infectious diseases to modulating cardiovascular and central nervous system functions.

The search for novel antimalarial agents has led to the investigation of piperazine-containing compounds. Synthetic ozonides, such as arterolane (B1665781) (OZ277), which incorporate a piperazine moiety, have shown promising results. researchgate.netresearchgate.net While weak base functional groups are not essential for in vitro potency against Plasmodium falciparum, they are crucial for high antimalarial efficacy in P. berghei-infected mouse models. researchgate.netwisc.edu This suggests that the piperazine group may contribute to the superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. wisc.edu

In studies involving P. berghei-infected mice, ozonide derivatives were administered orally to assess their ability to reduce parasitemia. wisc.edu The efficacy of these compounds is often compared to established antimalarial drugs. For instance, the ozonide arterolane, which contains a piperazine-like structure, has advanced to clinical trials. researchgate.net

Another class of compounds, derivatives of 4-nerolidylcatechol, has also been evaluated for in vivo antimalarial activity. nih.govnih.gov At a dose of 50 mg/kg per day, the derivative 1,2-O,O-diacetyl-4-nerolidylcatechol suppressed Plasmodium berghei NK65 in infected mice by 44%. nih.gov This represented a significant improvement over the natural parent compound. nih.gov The in vivo efficacy of these derivatives highlights their potential for further development as antimalarial drugs. nih.gov

Table 1: In Vivo Antimalarial Activity of Selected Piperazine-Related Derivatives

Compound ClassDerivativeModelKey FindingReference(s)
OzonideArterolane (OZ277) AnalogsP. berghei-infected miceWeak base functional groups (like piperazine) are essential for high in vivo efficacy. researchgate.netwisc.edu
Catechol1,2-O,O-diacetyl-4-nerolidylcatecholP. berghei NK65-infected BALB/c miceSuppressed parasitemia by 44% at an oral dose of 50 mg/kg/day. nih.gov

Certain piperazine derivatives have demonstrated notable cardiovascular effects, specifically antiarrhythmic and hypotensive activities. A study on 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties found that most compounds displayed strong antiarrhythmic activity in both adrenaline-induced and coronary artery ligation-reperfusion models in rats. nih.gov The primary mechanism for this effect is believed to be their α1-adrenolytic properties. nih.gov One particular derivative, MH-79, was highlighted for its strong antiarrhythmic effect without altering the electrocardiogram (ECG), suggesting a favorable cardiac safety profile. nih.gov

In another investigation, the compound 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers were tested for cardiovascular effects. nih.gov The racemic mixture and its S-enantiomer significantly reduced both systolic and diastolic blood pressure and showed antiarrhythmic activity. nih.gov The S-enantiomer was found to be the more potent of the two, while the R-enantiomer showed no significant activity, indicating stereoselectivity in its action. nih.gov The researchers suggested these effects are linked to the compounds' adrenolytic properties. nih.gov

Table 2: Cardiovascular Activity of this compound Derivatives

DerivativeActivityProposed MechanismModelReference(s)
1,4-disubstituted piperazinesAntiarrhythmicα1-adrenolytic propertiesAdrenaline-induced arrhythmia (in vivo), Coronary artery ligation-reperfusion (rat) nih.gov
MH-79Antiarrhythmicα1-adrenoceptor blockingRat arrhythmia models nih.gov
MG-1(R,S) (racemic)Antiarrhythmic, HypotensiveAdrenolytic propertiesIn vivo (unspecified) nih.gov
S-enantiomer of MG-1Antiarrhythmic, HypotensiveAdrenolytic propertiesIn vivo (unspecified) nih.gov

The piperazine scaffold is a key feature in many compounds developed for central nervous system disorders, including anxiety and depression. researchgate.net Derivatives have shown promise in preclinical behavioral models. For example, the phenylpiperazine derivative LQFM005, when administered orally to mice, increased the time spent in the center of the open field and in the open arms of the elevated plus maze (EPM), indicating an anxiolytic-like effect. nih.gov It also decreased immobility time in the forced swimming test (FST), which suggests an antidepressant-like effect. nih.gov

Similarly, other arylpiperazine derivatives have been investigated for these properties. uj.edu.pl A compound with a chloride substituent at the 3-position of the phenylpiperazine ring (GR-28/10) showed specific anxiolytic, but not antidepressant, activity in mice. uj.edu.pl Studies on multimodal salicylamide (B354443) derivatives containing a piperazine moiety also revealed both antidepressant-like and anxiolytic-like effects in various mouse models, such as the tail suspension test and the four-plate test. uj.edu.pl The anxiolytic potential of piperazine derivatives like buspirone (B1668070) and ipsapirone (B1662301) is well-established, with their action linked to serotonin (B10506) receptors. nih.gov

Table 3: Anxiolytic and Antidepressant-like Effects of Piperazine Derivatives in Mice

DerivativeTest ModelObserved EffectImplied ActivityReference(s)
LQFM005Elevated Plus Maze (EPM)Increased time in open armsAnxiolytic-like nih.gov
LQFM005Forced Swimming Test (FST)Decreased immobility timeAntidepressant-like nih.gov
GR-28/10Four-plate testIncreased punished crossingsAnxiolytic-like uj.edu.pl
GR-28/10Porsolt's test (FST)Increased immobility timeNo antidepressant-like effect uj.edu.pl
JJGW07 (Salicylamide derivative)Tail Suspension TestDecreased immobilityAntidepressant-like uj.edu.pl
JJGW07 (Salicylamide derivative)Four-plate test, Marble-burying testReduced anxiety-related behaviorsAnxiolytic-like uj.edu.pl

The pharmacological activities of many piperazine derivatives, particularly their effects on the central nervous system, are due to their interaction with various neurotransmitter systems. evitachem.comsmolecule.com A predominant target for these compounds is the serotonin (5-HT) receptor system.

Several studies have confirmed that arylpiperazine derivatives act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. uj.edu.plnih.gov The anxiolytic and antidepressant-like effects of the derivative LQFM005 were abolished by the pre-administration of a 5-HT1A antagonist (WAY-100635), strongly suggesting that its mechanism of action involves the activation of 5-HT1A receptors. nih.gov Binding experiments confirmed that both LQFM005 and its metabolite have a moderate affinity for the 5-HT1A receptor. nih.gov Other derivatives, such as buspirone and ipsapirone, are known agonists at 5-HT1A receptors. nih.gov

Beyond serotonin receptors, some piperazine derivatives also show affinity for dopamine receptors. uj.edu.pl For instance, the salicylamide derivative JJGW07 demonstrated affinity for dopamine D2 receptors in addition to 5-HT1A, 5-HT2A, and 5-HT7 receptors, exhibiting antagonistic properties at all four sites. uj.edu.pl This multi-receptor profile contributes to its multimodal activity. Furthermore, evidence suggests a synergistic interaction between D1 and D3 dopamine receptors in the substantia nigra reticulata, where D3 receptor activation can potentiate the effects of D1 receptor stimulation. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of Derivatives

The therapeutic success of a drug candidate depends heavily on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Studies on piperazine derivatives have aimed to characterize these profiles.

In an investigation of xanthone derivatives linked to a piperazine moiety, a non-compartmental pharmacokinetic analysis was performed following intraperitoneal administration in mice. nih.gov The results showed rapid absorption of the compounds from the intraperitoneal cavity. nih.gov Crucially, these molecules demonstrated good penetration of the blood-brain barrier, with brain-to-plasma concentration ratios ranging from 2.8 to 31.6, a vital characteristic for CNS-active drugs. nih.gov

For antimalarial ozonide derivatives, pharmacokinetic properties are a key determinant of in vivo efficacy. researchgate.net The ozonide arterolane (OZ277) was noted to have superior pharmacokinetic properties compared to artemisinin (B1665778) derivatives, although its half-life remained relatively short at approximately 2 hours. researchgate.net The pharmacokinetic profile of another ozonide, the trans-isomer of arterolane, indicated that its plasma clearance was about twice as high as arterolane itself, and it had lower oral bioavailability. researchgate.net These findings underscore how structural modifications, even subtle stereochemical changes, can significantly impact the PK profile of piperazine-containing compounds. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico and in vitro ADMET studies are critical in the early stages of drug discovery to predict the viability of a compound. Several new series of piperazine derivatives have undergone such evaluations.

In a study of newly synthesized quinoline (B57606) derivatives incorporating a piperazine ring, in silico ADMET analysis was conducted to assess their drug-likeness and toxicity profiles. researchgate.net The results indicated that the synthesized compounds possessed reliable ADME properties and were predicted to be non-toxic. researchgate.net

Similarly, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated through in silico ADME/Tox predictions. nih.gov These computational studies suggested that the compounds were potential candidates for further development. nih.gov In vitro cytotoxicity assessments against a non-cancerous fibroblast cell line (3T3) showed high viability (82–95%), indicating the compounds were relatively safe at the tested concentration. nih.gov Furthermore, imaging studies revealed that the derivatives had good cell membrane permeability, a key factor for drug distribution. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Agents

The unique structure of 2-piperazinecarboxaldehyde, combining a piperazine (B1678402) ring with a carboxaldehyde group, allows it to be a versatile precursor for a range of therapeutic agents. smolecule.com The aldehyde functional group is particularly useful for creating diverse molecular architectures through reactions like condensation and nucleophilic additions.

Derivatives of this compound have shown promise as a new class of anti-infective agents. Research indicates that compounds synthesized from this molecule exhibit significant activity against various bacteria and fungi, including multi-drug resistant strains. The aldehyde group can be a key feature for covalent bonding with target proteins, which can enhance its inhibitory effects on enzymes crucial for microbial survival.

Antimicrobial Activity: Studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli. nih.gov Certain derivatives have shown minimum inhibitory concentrations (MICs) that are comparable or even lower than some conventional antibiotics, highlighting their potential in addressing antibiotic resistance. For instance, some chalcones containing a piperazine moiety have shown potent activity against Candida albicans. nih.gov

Antiviral Activity: The piperazine scaffold is present in several antiviral drugs. researchgate.net The modification of the this compound structure is a strategy being explored for the development of new antiviral compounds. nih.govnih.gov For example, a trisubstituted piperazin-2-one (B30754) derivative was identified through high-throughput screening and found to inhibit adenovirus replication. nih.gov

Antimalarial Activity: The piperazine nucleus is a known pharmacophore in several antimalarial drugs. The development of new piperazine-containing compounds is an active area of research to combat drug-resistant malaria.

The piperazine ring is a well-established component of many drugs that target the central nervous system. smolecule.com this compound serves as a key intermediate in the synthesis of CNS-active agents.

Dopamine (B1211576) Receptor Ligands: Derivatives of piperazine are known to interact with dopamine receptors. In one study, 1-piperazinecarboxaldehyde was used to synthesize indolin-2-one derivatives. ingentaconnect.comingentaconnect.com These compounds showed selectivity for D2-like dopamine receptors, with one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibiting high affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.comingentaconnect.com This suggests its potential as a lead compound for developing novel dopamine D4 receptor ligands for treating neuropsychiatric disorders. ingentaconnect.com

Antidepressants and Anxiolytics: The piperazine moiety is a common feature in a class of psychogenic drugs. researchgate.net The structural flexibility of the this compound allows for the synthesis of a variety of compounds with potential antidepressant and anxiolytic properties.

Piperazine derivatives have been investigated for their effects on the cardiovascular system. d-nb.info For example, Trimetazidine (B612337), a piperazine derivative, is an anti-anginal drug that works by improving myocardial metabolism. chemicalbook.comrjptonline.org While not directly synthesized from this compound in all cases, the synthesis of related cardiovascular drugs often involves piperazine intermediates. The chemical reactivity of this compound makes it a plausible starting point for creating novel cardiovascular agents.

The piperazine scaffold is found in compounds with anti-inflammatory and antihistaminic properties. nih.gov Novel piperazine derivatives have been synthesized and evaluated for their ability to reduce inflammation and allergic responses. nih.gov

In one study, novel piperazine derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, compounds PD-1 and PD-2 inhibited nitrite production by up to 39.42% and 33.7% and TNF-α generation by up to 56.97% and 44.73% at a concentration of 10 μM. nih.gov Additionally, compound PD-1 showed notable antihistamine activity. nih.gov Other research has pointed to piperazine derivatives as potential treatments for asthma and allergic conditions. google.com

The piperazine ring is a privileged scaffold in the design of anticancer drugs. researchgate.net this compound can be utilized to create derivatives with cytotoxic effects on various cancer cell lines.

Research has shown that derivatives of 2,5-diketopiperazines, which can be synthesized from amino acid precursors, exhibit moderate to good anticancer activities. mdpi.com For example, compound 11, a 2,5-diketopiperazine derivative, displayed potent inhibitory activities against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values of 1.2 μM and 0.7 μM, respectively. mdpi.com This compound was also found to induce apoptosis and block the cell cycle in the G2/M phase. mdpi.com

Furthermore, novel vindoline-piperazine conjugates have been synthesized and tested for their antiproliferative activity against a panel of 60 human tumor cell lines. nih.govnih.gov Two compounds, a ([4-(trifluoromethyl)benzyl]piperazine-containing derivative (23) and a (1-bis(4-fluorophenyl)methyl piperazine-containing compound (25), showed outstanding cytotoxic activity with GI50 values below 2 μM on nearly all cell lines. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from or Related to Piperazinecarboxaldehydes

Compound Class Specific Example Biological Activity Research Finding
Dopamine Receptor Ligands 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one D4 receptor antagonist Exhibited a high affinity and selectivity for the D4 receptor (Ki = 0.5 nM). ingentaconnect.comingentaconnect.com
Anticancer Agents 2,5-Diketopiperazine derivative (compound 11) Anticancer Showed potent inhibition of A549 and HeLa cancer cells (IC50 = 1.2 μM and 0.7 μM, respectively). mdpi.com
Anticancer Agents Vindoline-piperazine conjugate (compound 23) Anticancer Most effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM). nih.govnih.gov
Anticancer Agents Vindoline-piperazine conjugate (compound 25) Anticancer Most effective on the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). nih.govnih.gov
Anti-inflammatory Agents Piperazine derivative (PD-1) Anti-inflammatory, Antihistamine Inhibited TNF-α generation by 56.97% at 10 μM and reduced histamine (B1213489) levels by 18.22%. nih.gov
Anti-inflammatory Agents Piperazine derivative (PD-2) Anti-inflammatory Inhibited TNF-α generation by 44.73% at 10 μM. nih.gov

Piperazinecarboxaldehyde as a Pharmaceutical Intermediate

This compound is a valuable intermediate in pharmaceutical synthesis due to its versatile reactivity. guidechem.com The aldehyde group allows it to participate in a variety of chemical reactions, such as oxidation to form carboxylic acids, reduction to primary alcohols, and nucleophilic substitution reactions. This reactivity is crucial for building more complex molecules. chemsrc.com

It serves as a key building block for synthesizing heterocyclic compounds, which often possess unique biological activities essential in drug discovery. For instance, it can be used in the synthesis of peptidomimetics and other bioactive molecules through reactions like Schiff base formation. The ability to create optically active intermediates through coupling with protected amino acids followed by reduction steps makes it particularly useful for developing drugs that require specific stereochemistry.

Drug Repurposing and Analog Design Based on the Piperazine Scaffold

The piperazine scaffold's adaptability makes it a valuable tool for both drug repurposing and the rational design of new chemical entities through analog creation. researchgate.net Drug repurposing, or repositioning, is a strategy that identifies new therapeutic uses for existing or failed drugs, accelerating the drug development process. A notable example involves the exploration of antimalarial scaffolds as potential antischistosomal agents, based on the cytological similarities in how Plasmodium parasites and Schistosoma blood flukes degrade hemoglobin. This approach suggests that piperazine-containing compounds developed for one disease may be effectively repurposed for another with a related pathological mechanism.

Analog design, a core strategy in medicinal chemistry, involves systematically modifying a known active compound to enhance its therapeutic properties. The piperazine moiety is frequently incorporated as a linker or terminal group to improve characteristics like aqueous solubility, membrane permeability, and target binding affinity. researchgate.netacs.org Its basic nitrogen atoms can form crucial hydrogen bonds with biological targets, such as proteins and enzymes, enhancing the molecule's activity. researchgate.net

Table 1: Examples of Piperazine Scaffold in Drug Repurposing and Analog Design

StrategyOriginal Scaffold/DrugModification/New ApplicationTherapeutic GoalReference
Drug Repurposing Pyrido[1,2-a]benzimidazoles (PBIs)Tested against Schistosoma mansoniAntischistosomal
Analog Design OlaparibReplacement of piperazine ring with a spirodiamine analogueAnticancer (Improved activity and reduced cytotoxicity) enamine.net
Analog Design Ferulic acid derivativesIntroduction of a piperazine linkerAlzheimer's Disease (AChE/BChE inhibition) acs.org
Analog Design Etoposide (B1684455)Creation of bis-epipodophyllotoxin analogs with piperazine linkersAnticancer (Enhanced topoisomerase II inhibition) nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools in modern drug discovery involving piperazine derivatives. ijpbs.netresearchgate.netresearchgate.net These in silico techniques allow researchers to predict and analyze the interactions between a potential drug molecule and its biological target at the molecular level, guiding the synthesis of more effective and selective agents. researchgate.netmdpi.com

Molecular docking studies have been instrumental in elucidating the binding modes of novel piperazine-based compounds across various therapeutic areas:

Antitubercular and Antimicrobial Agents: In a study on novel 1,4-di (aryl/heteroaryl) substituted piperazine derivatives, molecular docking analyses showed that the synthesized molecules bind strongly to the target protein Mtb RNA Polymerase (PDB ID: 5UHC). researchgate.net The most promising compound, 7a, exhibited a strong binding affinity with a binding energy of -7.30 kcal/mol and formed a hydrogen bond with the ASN-493 residue, consistent with its potent in-vitro antitubercular activity. researchgate.net Similarly, docking studies of novel N,N'-disubstituted β-branched nitroolefin piperazine derivatives have helped identify potent antibacterial candidates. ijpbs.net

Anticancer Agents: Researchers have used computational design to develop piperazine-linked compounds targeting key proteins in cancer pathways. Docking studies of piperazine-tethered bergenin (B1666849) hybrids revealed strong binding energies with the anti-apoptotic protein Bcl-2. rsc.org In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked against carbonic anhydrase IX (CAIX, PDB: 5FL4), a protein expressed in many cancers. mdpi.com The results indicated that compound SA7 had the highest binding affinity (-8.61 kcal/mol), suggesting its potential for targeting CAIX-expressing tumors. mdpi.com Furthermore, a structure-based design approach was used to create bis-epipodophyllotoxin etoposide analogs with piperazine-containing linkers designed to bind simultaneously to two sites on DNA topoisomerase IIβ, aiming for a more stable and potent anticancer drug. nih.gov

CNS-Active Agents: For diseases of the central nervous system, in silico predictions are used to assess properties like blood-brain barrier (BBB) penetration. cuestionesdefisioterapia.com Molecular docking of novel piperazine-oxadiazole derivatives onto protein 2BXR and N1 Neuraminidase has been used to evaluate their potential for treating Alzheimer's disease. cuestionesdefisioterapia.com

These computational approaches not only predict binding affinity but also provide insights into structure-activity relationships (SAR), helping to rationalize the observed biological activities and guide the design of next-generation inhibitors with improved properties. acs.org

Table 2: Summary of Molecular Docking Studies with Piperazine Derivatives

Compound SeriesTherapeutic TargetTarget Protein (PDB ID)Software/MethodKey FindingsReference
1,4-di (aryl/heteroaryl) substituted piperazinesAntitubercularMtb RNA Polymerase (5UHC)Molecular DockingCompound 7a showed high binding affinity (-7.30 kcal/mol) and H-bond with ASN-493. researchgate.net
Piperazine-linked bergenin hybridsAnticancerBcl-2 ProteinMolecular DockingDerivatives showed strong binding energy with the Bcl-2 protein. rsc.org
1,8-Naphthalimide-arylsulfonyl derivativesAnticancerCarbonic Anhydrase IX (5FL4)AutoDock4Compound SA7 exhibited the best binding affinity (-8.61 kcal/mol). mdpi.com
Piperazine-oxadiazole derivativesAlzheimer's DiseaseProtein 2BXR, N1 NeuraminidaseMolecular DockingCompounds predicted to have good drug-like qualities and BBB penetration. cuestionesdefisioterapia.com
N,N'-disubstituted β-branched nitroolefin piperazinesAntibacterialNot SpecifiedDiscovery Studio 4.0Compound 10g identified as potent; ADMET studies predicted safety. ijpbs.net
Bis-epipodophyllotoxin etoposide analogsAnticancerDNA Topoisomerase IIβMolecular Modeling and DockingDesigned to simultaneously bind two sites on the enzyme-DNA complex. nih.gov

Applications in Materials Science and Other Chemical Fields

Use in Polymer and Nanomaterial Synthesis

2-Piperazinecarboxaldehyde is utilized in polymer chemistry as a monomer or cross-linking agent to create advanced polymer networks. The integration of the piperazine (B1678402) moiety into polymer backbones can impart desirable characteristics such as enhanced thermal stability and specific mechanical properties.

Detailed Research Findings: The application of this compound in polymer science often involves leveraging its aldehyde and amine functionalities to build or modify polymer chains. It can be used to create cross-linked polymer networks which may exhibit improved mechanical strength and thermal resistance, making them suitable for various industrial applications. While specific studies detailing the synthesis of nanomaterials using this compound are not extensively documented, the functional groups present on the molecule provide reactive sites for anchoring or synthesizing nanoparticles. For instance, the aldehyde group can be used to reduce metal salts to form metallic nanoparticles, while the piperazine ring can coordinate with metal ions, offering a method to create hybrid organic-inorganic nanomaterials.

The related compound, 1-piperazinecarboxaldehyde, has been used in conjunction with other monomers to create novel polymers. For example, (meth)acrylic acid derivatives containing formylpiperazine groups have been synthesized for the creation of specialized vinyl polymers.

Applications in CO2 Capture and Adsorption Technologies (e.g., Modified Biopolymers)

The challenge of capturing carbon dioxide (CO2) from industrial emissions has spurred research into new, efficient adsorbent materials. Amine-based materials are particularly promising due to the chemical affinity of amine groups for CO2. The piperazine structure is of significant interest in this area due to its two amine sites, high reactivity, and stability. co2captureproject.orgglobalccsinstitute.com

Detailed Research Findings: While direct application of this compound in this area is not widely reported, studies on closely related piperazine derivatives highlight the potential of this chemical family. A notable study involved the modification of a biopolymer with piperazine-2-carboxylic acid to create a novel adsorbent for CO2. aidic.itresearchgate.net In this research, the biopolymer was functionalized with the piperazine derivative, creating a material with highly reactive amine groups available for CO2 adsorption. aidic.itresearchgate.net

The resulting modified biopolymer, termed piperazine bipolymer (PBP), demonstrated significant CO2 adsorption capacity. aidic.it Thermogravimetric analysis confirmed that the material was thermally stable up to 190°C, a crucial property for practical CO2 capture applications. aidic.itresearchgate.net At a 1:2 molar ratio of biopolymer to piperazine-2-carboxylic acid, the degree of substitution reached 72%. aidic.it

CO2 Adsorption Capacity of Biopolymer Modified with Piperazine-2-Carboxylic Acid. aidic.itresearchgate.net
ConditionAdsorption Capacity (mg/g)Adsorption Capacity (mmol/g)
Dry2.560.0581
Moisturized1.990.0453

Furthermore, the isomer 1-piperazinecarboxaldehyde has been identified as a degradation product in studies of amine-based solvents used for CO2 capture, such as the CESAR1 blend (a mixture of 2-amino-2-methyl-1-propanol (B13486) and piperazine). acs.orgnih.govacs.org Its formation underscores the chemical transformations that the piperazine ring can undergo in industrial CO2 capture environments. acs.orgresearchgate.netresearchgate.net

Role in the Production of Fine Chemicals and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including fine chemicals and active ingredients for the agrochemical sector. smolecule.com Its bifunctional nature allows it to be a versatile scaffold for building a wide array of more complex chemical structures.

Detailed Research Findings: The piperazine ring is a common structural motif in many biologically active compounds. The use of piperazine derivatives as intermediates is widespread in the pharmaceutical, fine chemical, and agrochemical industries. nbinno.com For instance, the isomer 1-piperazinecarboxaldehyde is a key reactant in the synthesis of novel benzoylthiourea (B1224501) derivatives. researchgate.net These thiourea (B124793) compounds are of interest because the class is known to include molecules with applications as fungicides, insecticides, and herbicides. researchgate.net

Derivatives of piperazinecarboxaldehyde are also employed as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. For example, 4-(2-Chloroacetyl)piperazine-1-carbaldehyde is an intermediate used for developing compounds with potential antimicrobial or anticancer properties. Similarly, N-Formyl Trimetazidine (B612337), a trimetazidine impurity, is chemically known as 4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxaldehyde, highlighting its role in pharmaceutical contexts. pharmaffiliates.com The reaction of 1-piperazinecarboxaldehyde with halogenated quinolines is a step in the synthesis of scaffolds for potential new therapeutic agents. This demonstrates the utility of the piperazinecarboxaldehyde structure in building complex heterocyclic systems for various applications.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For cyclic molecules like 2-piperazinecarboxaldehyde, this involves identifying the most stable conformations. The piperazine (B1678402) ring typically adopts a chair conformation. However, the substituents on the ring can influence the energetic preference for either axial or equatorial positions.

Studies on similar 2-substituted piperazines have shown a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This preference can be influenced by factors like intramolecular hydrogen bonding, which can further stabilize the axial conformation. nih.gov For 1-formylpiperazine (B147443), a closely related compound, computational analysis using the B3LYP density functional theory (DFT) method with the 6-31++G(d,p) basis set was employed to examine six possible conformational isomers in both the gas phase and in solution. ebi.ac.uk These calculations, which include potential energy surface (PES) and potential energy distribution (PED) analyses, help in making reliable conformational and vibrational assignments. ebi.ac.uk It was found that the normal chair conformation with equatorial substituents is not favored due to steric interactions. ebi.ac.uk

Quantum Chemical Calculations (e.g., DFT methods for vibrational wavenumbers)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting various molecular properties, including vibrational frequencies. These theoretical predictions can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model and gain a deeper understanding of the molecule's vibrational modes.

For various piperazine derivatives, DFT calculations using the B3LYP functional with basis sets such as 6-311++G(d,p) have been successfully used to optimize molecular structures and calculate vibrational wavenumbers. derpharmachemica.comdergipark.org.trnih.gov The calculated frequencies are often scaled to better match experimental values. nih.gov These studies provide detailed assignments of vibrational modes, correlating specific atomic motions with observed spectral peaks. derpharmachemica.comnih.gov For instance, in a study of 4-(2-Keto-1-benzimidazolinyl) piperidine, the calculated vibrational wavenumbers were compared with experimental FT-IR and FT-Raman frequencies, showing good agreement. derpharmachemica.com Similar approaches have been applied to other related heterocyclic compounds, demonstrating the reliability of DFT in predicting vibrational spectra. nih.govresearchgate.net

Molecular Dynamics Simulations

For example, MD simulations have been used to investigate the absorption of CO2 in aqueous solutions of piperazine-activated MDEA (N-methyldiethanolamine). nih.gov These simulations helped to understand the molecular distribution and absorption mechanisms at the molecular level. nih.gov The force field parameters for piperazine and its derivatives in these simulations were obtained from quantum mechanics calculations. nih.gov This highlights how computational methods can be integrated to study complex chemical systems. MD simulations have also been employed to study the aggregation of peptides and how they can be disaggregated, showcasing the broad applicability of this technique. nih.gov

In Silico ADMET Prediction

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico methods, which use computational models to make these predictions, are increasingly utilized to screen potential drug candidates early in the development process. nih.gov

Various online tools and software packages are available for predicting the ADMET properties of molecules. nih.gov These predictions can include parameters related to drug-likeness, pharmacokinetic properties, and potential toxicity. nih.govasianpubs.org For instance, studies on other heterocyclic compounds have used in silico tools to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for carcinogenicity or mutagenicity. nih.govresearchgate.net These computational predictions provide a preliminary assessment of a compound's suitability as a drug candidate and can help prioritize compounds for further experimental testing. nih.govnih.gov

Degradation Pathways and Environmental Fate Studies

Oxidative Degradation Mechanisms

Oxidative degradation is a primary pathway for the breakdown of piperazine (B1678402) and its derivatives. In industrial applications like post-combustion CO2 capture, where aqueous amine solutions are used, piperazine is known to degrade in the presence of oxygen. acs.orgacs.orgnih.gov

Research on solvent blends containing piperazine has shown that it is more resistant to oxidative stress than some other amines, like 2-amino-2-methylpropanol (AMP), but still susceptible to degradation, especially when the two are blended. acs.orgacs.orgnih.gov A principal product of piperazine's oxidative degradation is its formylated derivative, 1-piperazinecarboxaldehyde. acs.orgnih.gov This suggests that the piperazine ring itself is a site of oxidative attack. The presence of metal catalysts, such as iron (Fe2+) and copper (Cu2+), can significantly accelerate the rate of oxidation. epa.govutexas.edu

For 2-piperazinecarboxaldehyde, two primary sites are susceptible to oxidation: the piperazine ring and the aldehyde functional group. The aldehyde group is readily oxidized to a carboxylic acid functional group. Therefore, under oxidative conditions, this compound is expected to degrade into piperazine-2-carboxylic acid and other products resulting from the cleavage and transformation of the piperazine ring, analogous to the degradation observed for piperazine itself. ebi.ac.uk The formation of nitrosamines, such as N-nitrosopiperazine, is also a significant concern during the oxidative degradation of piperazine-based solvents, as these compounds are often carcinogenic. acs.orgnih.govresearchgate.net

Thermal Degradation Processes

Thermal stress, particularly at the high temperatures used in solvent regeneration processes (stripping), is another major cause of degradation for amine-based compounds. researchgate.netutexas.edumdpi.com Piperazine itself is noted for its high resistance to thermal degradation compared to other amines like monoethanolamine (MEA), with studies showing it remains stable at temperatures up to 150-160°C. epa.govutexas.eduresearchgate.net

However, like all organic compounds, at sufficiently high temperatures, this compound will decompose. Safety data for the related isomer, 1-piperazinecarboxaldehyde, indicate that thermal decomposition leads to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.ietcichemicals.com It is expected that this compound would produce the same decomposition products under similar conditions.

Studies on the thermal degradation of concentrated aqueous piperazine reveal a complex process likely initiated by the nucleophilic attack of one piperazine molecule on another, leading to ring-opening and the formation of various byproducts. utexas.eduresearchgate.netx-mol.com The most abundant thermal degradation products identified from piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP). utexas.eduutexas.edu This indicates that even under thermal stress, formylation can occur, alongside other complex reactions.

Identification and Quantification of Degradation Products (e.g., using LC-MS)

The accurate identification and quantification of trace-level degradation products in complex mixtures, such as industrial solvents or environmental samples, require sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution time-of-flight mass spectrometry (LC-QTOF-MS), is the method of choice for this purpose. scirp.orgunit.nonih.gov

LC-MS methods offer high sensitivity and selectivity, allowing for the separation, detection, and structural elucidation of various degradation products. nih.govmdpi.com In studies of piperazine-based CO2 capture solvents, researchers have developed and validated LC-MS/MS methods to quantify dozens of known and suspected degradation compounds. acs.orgnih.gov For instance, a detailed study on a blend of 2-amino-2-methylpropanol (AMP) and piperazine (PZ) successfully quantified 48 different degradation compounds using this technique. acs.orgacs.orgnih.gov

The general workflow involves:

Sample Preparation: Often simple dilution, or more complex procedures like solid-phase extraction (SPE) or supported liquid extraction (SLE) to concentrate analytes and remove matrix interferences. scholaris.ca

Chromatographic Separation: Using a liquid chromatography column (e.g., C18 or HILIC) to separate the different compounds based on their physicochemical properties. mdpi.comnih.gov

Mass Spectrometric Detection: Ionizing the separated compounds and measuring their mass-to-charge ratio. Tandem MS (MS/MS) is used to fragment the ions, providing structural information for confident identification and quantification. nih.govmdpi.com

The table below summarizes key degradation products identified in studies of piperazine-containing solvents, which are relevant for understanding the potential degradation of this compound.

Degradation ConditionParent Compound(s)Major Degradation Products IdentifiedReference
OxidativePiperazine (PZ) / 2-Amino-2-methylpropanol (AMP)Formic acid, 1-Piperazinecarboxaldehyde, Ethylenediamine, Piperazinone, N-Nitrosopiperazine acs.orgacs.orgnih.gov
ThermalPiperazine (PZ)N-Formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine (AEP), 1,1'-(1,2-ethanediyl)bis-piperazine (PEP) utexas.eduresearchgate.netx-mol.comutexas.edu
ThermalPZ / Methyldiethanolamine (MDEA)Diethanolamine (DEA), 1-Methylpiperazine (1-MPZ) utexas.edu

Environmental Impact and Mitigation Strategies related to Industrial Applications

The environmental impact of this compound is intrinsically linked to the applications of piperazine-based compounds, most notably in industrial gas treating and wastewater treatment. mdpi.comacs.org The degradation of these amine solvents in processes like CO2 capture can lead to operational issues and potential environmental contamination if the degradation products are not properly managed. acs.orgresearchgate.net

Wastewater from industrial processes using piperazine and its derivatives can be toxic and difficult to degrade biologically. acs.org This necessitates the use of advanced treatment methods before discharge. Several mitigation strategies have been developed to handle such industrial effluents:

Advanced Oxidation Processes (AOPs): Techniques like wet air oxidation (WAO) and Fenton's reagent have proven effective. acs.orgresearchgate.netresearchgate.net WAO uses high temperatures and pressures to oxidize organic pollutants. researchgate.net Studies show that using a catalyst (Catalytic Wet Air Oxidation, CWAO) can significantly enhance the degradation rate of piperazine in wastewater, achieving over 90% removal of chemical oxygen demand (COD) under optimized conditions. acs.org

Adsorption: Novel adsorbents, such as cross-linked copolymers containing piperazine moieties, have been developed for the selective removal of heavy metal ions from industrial wastewater.

Emission Control in Gas Scrubbing: For CO2 capture plants, volatile degradation products and aerosols can be emitted with the treated flue gas. Mitigation technologies such as water washes and acid washes are employed to capture these emissions and prevent their release into the atmosphere. nationalcarboncapturecenter.com

Proper management and disposal of spent solvents and treatment residues are crucial to prevent long-term environmental contamination. globalccsinstitute.com This includes sending solid wastes like evaporation salts and sludges to designated hazardous waste facilities and incinerating organic residues in cement plants.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Advancements

Research into 2-piperazinecarboxaldehyde has yielded several important findings and advancements, primarily centered on its synthetic utility and the biological activities of its derivatives. The aldehyde functionality allows for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to primary alcohols, and nucleophilic substitution reactions. These reactions have been fundamental in the generation of libraries of piperazine-based compounds for further investigation.

A significant area of advancement has been in the development of novel synthetic methodologies. For instance, innovative approaches such as organic photoredox catalysis have emerged for the synthesis of this compound derivatives. This method facilitates the modular construction of piperazine (B1678402) cores with good to excellent yields and operational simplicity. Another practical synthetic route involves the acid treatment of bromide intermediates, which offers a straightforward and reproducible method for preparing these derivatives with uncomplicated purification protocols.

In the realm of medicinal chemistry, derivatives of this compound have demonstrated notable potential. Research has indicated that certain derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi, including multi-drug resistant strains. Furthermore, this scaffold has been instrumental in the creation of piperazine-based drugs targeting central nervous system (CNS) disorders. For example, some derivatives have been investigated as selective serotonin (B10506) reuptake inhibitors (SSRIs), suggesting their potential application in treating depression and anxiety.

Emerging Trends and Challenges in this compound Research

The research landscape for this compound is characterized by several emerging trends and persistent challenges. A prominent trend is the increasing focus on the design and synthesis of highly specific and potent bioactive molecules. This includes the development of derivatives as fatty acid synthase (FASN) inhibitors for anticancer applications and as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors with both anti-inflammatory and anti-cancer properties. nih.govrsc.org The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. rsc.org

However, significant challenges remain. A primary hurdle is the development of efficient and stereoselective synthetic methods for producing substituted this compound derivatives. The synthesis of carbon-substituted piperazines, in particular, requires further methodological advancements. researchgate.net Another challenge lies in understanding the degradation pathways of piperazine-containing compounds, which is particularly relevant in industrial applications such as CO2 capture. acs.orgresearchgate.net Studies have shown that this compound can be a degradation product in certain solvent blends, and managing its formation and impact is crucial for process efficiency and environmental considerations. acs.org

Prospective Avenues for Innovation and Application

The future of this compound research is ripe with opportunities for innovation and new applications. A key prospective avenue is its expanded use as a versatile scaffold in combinatorial chemistry and high-throughput screening for the discovery of new lead compounds. nih.gov The ability to readily derivatize the aldehyde and the piperazine nitrogens allows for the creation of large and diverse chemical libraries for biological screening.

In materials science, this compound and its derivatives hold promise as building blocks for functional polymers and metal-organic frameworks (MOFs). rsc.orgsmolecule.com The piperazine unit can impart specific properties to these materials, such as altered solubility and thermal stability. The development of novel metal complexes with ligands based on this compound is another exciting frontier. rsc.orgnih.gov These complexes could find applications in catalysis, for instance, in C-N cross-coupling reactions or as artificial nucleases for DNA cleavage. mdpi.comnih.gov

Furthermore, there is potential for innovation in the synthesis of optically active intermediates from this compound. Coupling with protected amino acids followed by reduction steps can provide access to chiral building blocks that are highly valuable in the synthesis of stereochemically defined pharmaceuticals.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. A significant opportunity lies at the intersection of synthetic chemistry and computational science. Molecular docking and molecular dynamics (MD) simulation studies can be employed to understand the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. nih.gov This computational insight can guide the rational design of more potent and selective inhibitors.

Collaboration between medicinal chemists and materials scientists could lead to the development of novel drug delivery systems or biocompatible materials incorporating the this compound motif. Its use in the synthesis of functional polymers could be explored for applications in biomedical engineering. smolecule.com

Moreover, the study of its degradation in industrial processes, such as CO2 capture, necessitates a collaborative effort between chemists, chemical engineers, and environmental scientists to develop more robust and sustainable solvent systems. acs.orgresearchgate.net Understanding the fundamental chemistry of its formation and reactivity under various industrial conditions is crucial for mitigating its potentially negative effects. acs.org The development of advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), is vital for monitoring and quantifying its presence in complex mixtures. acs.org

Q & A

Q. What are the key considerations for synthesizing 2-Piperazinecarboxaldehyde in laboratory settings?

Synthesis typically involves multi-step organic reactions, such as condensation or functional group transformations. Critical parameters include temperature control (e.g., 25–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time optimization to maximize yield and purity. Analytical methods like HPLC and NMR should be used to monitor intermediate formation and final product verification .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98% as per typical standards). Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like the aldehyde moiety .

Q. What solvent systems are compatible with this compound for experimental workflows?

The compound is sparingly soluble in water but dissolves in organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO). Pre-saturation of solvents with inert gases (e.g., nitrogen) may prevent oxidation during dissolution. Solubility profiles should be validated experimentally for specific applications .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid prolonged exposure to moisture or oxygen, which can lead to decomposition into toxic byproducts (e.g., CO, nitrogen oxides). Regularly assess purity via HPLC to detect degradation .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

Use catalytic systems (e.g., Pd/C for hydrogenation) and optimize stoichiometric ratios of reagents. Kinetic studies via TLC or in-situ IR can identify rate-limiting steps. For example, adjusting pH during amide coupling reactions improves intermediate stability .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group acts as an electrophilic site, reacting with amines or hydrazines to form Schiff bases or hydrazones. Computational models (DFT calculations) predict regioselectivity, while NMR kinetics reveal transition states. Solvent polarity significantly impacts reaction pathways .

Q. How can computational chemistry aid in predicting the behavior of this compound in complex matrices?

Molecular docking studies (using software like AutoDock) model interactions with biological targets (e.g., enzymes). Quantum mechanical calculations (Gaussian, ORCA) predict electronic properties, such as frontier molecular orbitals, to guide drug design or catalytic applications .

Q. How should researchers resolve contradictions in stability data across different experimental conditions?

Conduct controlled stability studies under varying temperatures, pH, and solvent systems. For example, compare degradation rates in aqueous vs. organic solvents using accelerated stability testing (e.g., 40°C/75% RH). Cross-validate results with LC-MS to identify decomposition products .

Q. What strategies mitigate side reactions during functionalization of this compound?

Employ protective groups (e.g., acetals for aldehydes) during multi-step syntheses. Use scavengers (e.g., molecular sieves) to absorb byproducts like water. Real-time monitoring via TLC or inline spectroscopy ensures selective reaction progress .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with PubChem or peer-reviewed databases for spectral comparisons (e.g., NMR shifts, IR peaks) .
  • Safety Protocols : Follow OSHA/NIOSH guidelines for handling aldehydes, including fume hood use and personal protective equipment (PPE) .

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Feasible Synthetic Routes

Reactant of Route 1
2-Piperazinecarboxaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.